molecular formula C12H12N2O2 B1231853 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 890591-84-1

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1231853
CAS RN: 890591-84-1
M. Wt: 216.24 g/mol
InChI Key: XQLIBGNYUBDMCR-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid, also known as EPPCA, is an organic compound belonging to the pyrazole family. It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring with three nitrogen atoms. EPPCA is a colorless, crystalline solid with a melting point of 180-181°C. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water. EPPCA is used in the synthesis of various organic compounds, particularly those containing the pyrazole ring. It is also used in the synthesis of pyrazole-containing drugs.

Scientific Research Applications

Pharmaceuticals and Medicine

This compound shows potential in the development of new pharmaceuticals. Its structure suggests it could be useful in creating molecules with specific interactions with biological targets. For example, pyrazole derivatives are known to possess anti-inflammatory and analgesic properties . The addition of the 4-ethylphenyl group could modify the compound’s affinity for certain enzymes or receptors, leading to new drug discoveries.

Agricultural Chemistry

In agriculture, compounds like 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid could be used to synthesize new pesticides or herbicides. The pyrazole moiety is a common scaffold in agrochemicals due to its stability and bioactivity. Its modification could lead to products that are more effective against pests or weeds while being safer for the environment .

Material Science

Materials science could benefit from this compound in the synthesis of novel polymers or coatings. The carboxylic acid group allows for easy modification and binding to other molecules, which could lead to the creation of materials with unique properties such as enhanced durability or specific conductivity .

Biotechnology

In biotechnology, 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid could be used as a building block for bioconjugation with proteins or nucleic acids. This could be particularly useful in the design of targeted drug delivery systems or in the development of diagnostic tools .

Environmental Science

Environmental science could utilize this compound in the development of sensors or indicators for pollutants. The pyrazole ring can interact with various environmental contaminants, potentially leading to the development of sensitive detection methods for harmful substances .

Chemical Synthesis

In synthetic chemistry, this compound can serve as a versatile intermediate. The presence of both a pyrazole ring and a carboxylic acid group allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules .

properties

IUPAC Name

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)10-7-11(12(15)16)14-13-10/h3-7H,2H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLIBGNYUBDMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393298
Record name 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

890591-84-1
Record name 3-(4-ethylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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